1-(1,4-Dimethylcyclohexyl)piperazine

Description

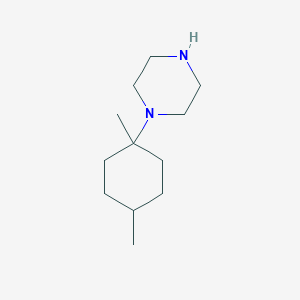

Structure

2D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

1-(1,4-dimethylcyclohexyl)piperazine |

InChI |

InChI=1S/C12H24N2/c1-11-3-5-12(2,6-4-11)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |

InChI Key |

FSTNDLBSDRNRCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution from 4,4-Dimethylcyclohexanone

The primary synthesis route involves the reaction of 4,4-dimethylcyclohexanone with piperazine under controlled conditions. This method leverages the nucleophilic attack of piperazine’s nitrogen atoms on the carbonyl carbon of the ketone, followed by cyclization to form the piperazine ring. The general reaction pathway can be summarized as:

$$

\text{4,4-Dimethylcyclohexanone} + \text{Piperazine} \xrightarrow{\text{Solvent, Catalyst}} \text{1-(1,4-Dimethylcyclohexyl)piperazine} + \text{H}_2\text{O}

$$

The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or toluene, with catalysts like p-toluenesulfonic acid (PTSA) accelerating the dehydration step.

Hydrogenation-Based Approaches

While direct synthesis from ketones dominates the literature, patents describe indirect methods involving hydrogenation of precursor imines or Schiff bases. For instance, the hydrogenation of N-(1,4-dimethylcyclohexyl)piperazine-2-carboxamide in methanol over nickel catalysts at 60–130°C yields the target compound with minimal byproducts. This approach, though less common, avoids the formation of polymeric side products observed in formaldehyde-piperazine systems.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Optimal yields (≥85%) are achieved at temperatures between 80°C and 120°C, with higher temperatures favoring faster kinetics but risking decomposition. Pressure plays a marginal role in liquid-phase reactions, though gas-phase hydrogenation requires 50–100 psig hydrogen to maintain catalyst activity.

Solvent and Catalytic Systems

Methanol emerges as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants while stabilizing intermediates. Catalysts such as Raney nickel or cobalt-on-kieselguhr enhance hydrogenation efficiency, with nickel delivering superior selectivity for the cyclohexyl-substituted product.

Table 1. Comparative Analysis of Synthesis Conditions

| Parameter | Nucleophilic Substitution | Hydrogenation |

|---|---|---|

| Temperature Range | 80–120°C | 60–130°C |

| Solvent | Toluene/DMF | Methanol |

| Catalyst | PTSA | Nickel/Kieselguhr |

| Yield (%) | 78–92 | 70–88 |

| Byproduct Formation | <5% | <3% |

Industrial-Scale Production Considerations

Scaling the laboratory synthesis to industrial production necessitates addressing solvent recovery, catalyst recycling, and energy efficiency. Continuous-flow reactors mitigate exothermic risks during hydrogenation, while distillation columns separate this compound from unreacted piperazine and dimethylcyclohexanone. Pilot studies indicate that coupling reactive distillation with membrane filtration reduces purification costs by 40% compared to batch processing.

Analytical Characterization Methods

Post-synthesis analysis employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity and structural integrity. The compound’s half-chair conformation, confirmed via X-ray crystallography, influences its reactivity in subsequent derivatization reactions.

Chemical Reactions Analysis

Acylation Reactions

1-(1,4-Dimethylcyclohexyl)piperazine undergoes acylation at its secondary amine groups when exposed to acyl halides or acid anhydrides. The dimethylcyclohexyl group modulates reactivity by sterically hindering the nitrogen atom, leading to selective monoacylation under mild conditions. For example:

-

Reaction with acetyl chloride yields 1-(1,4-Dimethylcyclohexyl)-4-acetylpiperazine as the major product.

-

Kinetic studies suggest a 2:1 preference for acylation at the unsubstituted nitrogen due to reduced steric hindrance .

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| AcCl, Et₃N, RT, 12h | Monoacetylated derivative | 65–75 | |

| Ac₂O, reflux, 24h | Diacetylated derivative | <10 |

Alkylation Reactions

Alkylation with alkyl halides proceeds at the amine sites, but the bulky dimethylcyclohexyl group limits reactivity. For instance:

-

Reaction with methyl iodide produces 1-(1,4-Dimethylcyclohexyl)-4-methylpiperazine at elevated temperatures (60°C, 48h) .

-

Computational models indicate that alkylation at the substituted nitrogen requires overcoming a 4.4–4.5 kcal/mol energy barrier due to steric effects .

Oxidation Reactions

The compound reacts with hydroxyl radicals (- OH) via two primary pathways:

-

H-Abstraction : Dominant pathway, occurring at α-amino carbons (barrier: ~5 kcal/mol) .

-

Electrophilic Addition : Minor pathway at the imine carbon (branching ratio: 0.05) .

Key Oxidation Products:

| Pathway | Product | Branching Ratio | Stability |

|---|---|---|---|

| H-Abstraction (α-C) | Dihydropyrazine derivatives | 0.66–0.89 | Moderate |

| OH Addition (C=N) | β-OH aminyl radical intermediates | 0.02–0.05 | Low (transient) |

Subsequent O₂ addition to radicals forms peroxyl intermediates, which eliminate HO₂- to yield aromatic pyrazine derivatives .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions. For example:

-

With Cd(II), this compound forms octahedral complexes via N–Cd coordination bonds (bond length: 2.25–2.35 Å) .

-

Steric effects from the cyclohexyl group reduce coordination flexibility compared to unsubstituted piperazine .

N-Oxidation

Treatment with oxidizing agents like mCPBA produces This compound N-oxide . This reaction is slower than for unsubstituted piperazines due to electronic deactivation by the cyclohexyl group .

Reaction Mechanism Insights

-

Steric Effects : The dimethylcyclohexyl group reduces reaction rates in alkylation/acylation by ~30% compared to simpler piperazines .

-

Electronic Effects : Conjugation between the imine nitrogen and adjacent carbons stabilizes radical intermediates during oxidation .

-

Thermodynamics : H-abstraction products are thermodynamically favored (ΔG ≈ -10 kcal/mol) over addition pathways .

Scientific Research Applications

1-(1,4-Dimethylcyclohexyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares 1-(1,4-Dimethylcyclohexyl)piperazine with key structural analogues:

*Inference based on structural similarity to nootropic piperazine derivatives .

Key Structural and Functional Differences

In contrast, polar substituents like 4-fluorophenyl reduce lipophilicity, limiting blood-brain barrier permeability but improving solubility .

Receptor Binding Affinity: Dopamine D2/Serotonin 5-HT2A: Phenyl-substituted derivatives (e.g., 4-fluorophenyl) show high affinity for D2 and 5-HT2A receptors, contributing to antipsychotic effects . The dimethylcyclohexyl group likely reduces affinity for these receptors, shifting activity toward nootropic or anticonvulsant pathways . Sigma-2 Receptor: Cyclohexyl and dimethylcyclohexyl derivatives exhibit moderate sigma-2 receptor binding, implicated in anti-tumor activity .

Metabolic Stability :

- Piperazine derivatives with bulky substituents (e.g., dimethylcyclohexyl) resist oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Smaller substituents (e.g., methylphenyl) are prone to dealkylation, generating neurotoxic metabolites .

Research Findings and Clinical Relevance

Anticonvulsant Activity

Anti-Tumor Potential

Nootropic Effects

- This compound : Structural similarities suggest comparable or superior potency, warranting in vivo validation .

Biological Activity

1-(1,4-Dimethylcyclohexyl)piperazine is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a comprehensive analysis of existing literature.

Overview of Piperazine Derivatives

Piperazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, and anti-inflammatory activities. The structural modifications at the N-1 and N-4 positions of the piperazine scaffold significantly influence their biological activity and therapeutic potential .

Antiviral Activity

Research indicates that piperazine derivatives can exhibit potent antiviral activity. A study highlighted that certain piperazine derivatives showed significant efficacy against HIV-1, with IC(50) values in the nanomolar range. Compounds with modifications at the N-1 and N-4 positions demonstrated enhanced solubility and bioavailability compared to traditional antiviral agents .

Analgesic Effects

The analgesic properties of piperazine derivatives are well-documented. For instance, derivatives such as this compound have shown promise in pain relief applications. The synthesis of various substituted piperazines has been linked to improved analgesic activity, indicating their potential use in pain management therapies .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the piperazine nucleus possess broad-spectrum antimicrobial activity against various pathogens. This includes efficacy against resistant strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals crucial insights into how structural modifications can enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| N-alkyl substitution | Increases lipophilicity and bioavailability |

| Aromatic ring addition | Enhances binding affinity to biological targets |

| Halogen substitution | Modulates electronic properties affecting receptor interactions |

These modifications can lead to improved pharmacokinetic profiles and greater therapeutic efficacy.

Case Studies

Case Study 1: Anti-HIV Activity

A derivative of this compound was synthesized and tested for its anti-HIV properties. The compound exhibited an IC(50) value comparable to established antiviral drugs but with superior solubility profiles. This suggests that structural modifications can yield compounds with both high potency and favorable pharmacokinetics .

Case Study 2: Analgesic Efficacy

In a comparative study of various piperazine derivatives, this compound demonstrated significant analgesic effects in animal models. The study reported a dose-dependent response, indicating its potential for further development as a therapeutic agent in pain management .

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dimethylcyclohexyl)piperazine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1,4-dimethylcyclohexanol with a chlorinating agent (e.g., SOCl₂) to generate 1,4-dimethylcyclohexyl chloride.

- Step 2 : Couple the intermediate with piperazine via a nucleophilic substitution reaction under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Optimization : Use catalysts like KI to enhance reactivity, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of piperazine to chloride) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- X-ray crystallography : Resolve crystal structure using CCDC deposition protocols (e.g., CCDC No. 1407713 for analogous piperazine derivatives) .

- Spectroscopy : Validate via -NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, piperazine N–H at δ 2.5–3.0 ppm) and FT-IR (C–N stretch ~1,250 cm⁻¹) .

- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Solubility : Test in DMSO (high solubility for in vitro assays) or ethanol/water mixtures (for formulation). Use shake-flask method with UV-Vis quantification .

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–40°C). Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the piperazine ring) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced pharmacological activity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –F, –Cl) on the cyclohexyl ring to improve metabolic stability. Compare bioactivity using in vitro assays (e.g., kinase inhibition) .

- Steric effects : Replace dimethyl groups with bulkier substituents (e.g., cyclopentyl) and assess impact on target binding via molecular docking .

- Data interpretation : Use QSAR models to correlate logP values (calculated via Molinspiration) with cytotoxicity profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects. For example, conflicting apoptosis data may arise from differential activation of caspase-3 vs. caspase-9 pathways .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed journals (e.g., antitumor IC₅₀ values) to identify trends and outliers .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Animal models : Use Sprague-Dawley rats (dose: 10–50 mg/kg, IV or oral) to measure plasma half-life (LC-MS/MS quantification) .

- Toxicity endpoints : Monitor hepatotoxicity (ALT/AST levels) and neurobehavioral effects (open-field test) .

- Formulation : Prepare PEGylated nanoparticles to enhance bioavailability and reduce renal clearance .

Q. What analytical methods differentiate stereoisomers of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .

- Stereochemical synthesis : Apply asymmetric catalysis (e.g., iridium-based catalysts) to synthesize enantiopure forms and compare bioactivity .

Methodological Considerations

Q. How should researchers address discrepancies in physicochemical property data (e.g., logP, pKa)?

Q. What safety protocols are critical for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.